Déséthylène Ciprofloxacine-d4, Chlorhydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Desethylene Ciprofloxacin-d4, Hydrochloride is a deuterium-labeled derivative of Desethylene Ciprofloxacin Hydrochloride. It is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium, a stable heavy isotope of hydrogen, into drug molecules is a common practice in drug development to study pharmacokinetics and metabolic profiles .

Applications De Recherche Scientifique

Desethylene Ciprofloxacin-d4, Hydrochloride is widely used in scientific research, including:

Chemistry: It is used as a tracer in studies involving drug metabolism and pharmacokinetics.

Biology: It helps in understanding the metabolic pathways and interactions of ciprofloxacin in biological systems.

Medicine: It is used in the development of new pharmaceuticals and in the study of drug resistance mechanisms.

Mécanisme D'action

Target of Action

Desethylene Ciprofloxacin-d4, Hydrochloride is the deuterium labeled Desethylene Ciprofloxacin hydrochloride . The primary target of Desethylene Ciprofloxacin, the parent compound of Desethylene Ciprofloxacin-d4, is bacterial DNA gyrase, a type II topoisomerase . This enzyme is essential for DNA replication, transcription, and repair in bacteria.

Mode of Action

Desethylene Ciprofloxacin-d4, Hydrochloride, like its parent compound, inhibits the DNA gyrase enzyme, preventing the supercoiling of bacterial DNA, which is a critical step in DNA replication . This inhibition leads to the cessation of DNA replication and ultimately bacterial cell death.

Biochemical Pathways

The inhibition of DNA gyrase affects the DNA replication pathway in bacteria. Without the ability to supercoil their DNA, bacteria cannot replicate or transcribe their DNA, leading to the cessation of essential cellular processes and eventual cell death .

Pharmacokinetics

The pharmacokinetic properties of Desethylene Ciprofloxacin-d4, Hydrochloride are expected to be similar to those of its parent compound, Desethylene Ciprofloxacin. Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . .

Result of Action

The result of Desethylene Ciprofloxacin-d4, Hydrochloride’s action is the inhibition of bacterial growth and replication, leading to bacterial cell death . This is achieved through the inhibition of the DNA gyrase enzyme, which prevents the supercoiling of bacterial DNA, a necessary step in DNA replication .

Méthodes De Préparation

The synthesis of Desethylene Ciprofloxacin-d4, Hydrochloride involves the deuteration of Desethylene Ciprofloxacin Hydrochloride. This process typically includes the replacement of hydrogen atoms with deuterium atoms. The specific synthetic routes and reaction conditions for this compound are proprietary and may vary depending on the manufacturer. Industrial production methods often involve advanced techniques to ensure high purity and yield .

Analyse Des Réactions Chimiques

Desethylene Ciprofloxacin-d4, Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Comparaison Avec Des Composés Similaires

Desethylene Ciprofloxacin-d4, Hydrochloride is unique due to its deuterium labeling. Similar compounds include:

Desethylene Ciprofloxacin Hydrochloride: The non-deuterated form of the compound.

Ciprofloxacin Hydrochloride: The parent compound from which Desethylene Ciprofloxacin is derived.

Other Isotope-Labeled Compounds: Various other drugs labeled with stable isotopes like deuterium, carbon-13, or nitrogen-15 for research purposes.

These compounds are used in similar research applications but differ in their specific isotopic labeling and resulting properties.

Activité Biologique

Desethylene Ciprofloxacin-d4, Hydrochloride is a deuterated form of Desethylene Ciprofloxacin, which is a significant metabolite of the fluoroquinolone antibiotic Ciprofloxacin. This compound has garnered interest in pharmacological research due to its biological activity, particularly its antibacterial properties and its role in pharmacokinetics.

- CAS Number : 1330261-13-6

- Molecular Formula : C15H13D4ClFN3O3

- Molecular Weight : 345.79 g/mol

- Melting Point : Not available

- Purity : >95% .

Antibacterial Properties

Desethylene Ciprofloxacin-d4 exhibits antibacterial activity similar to its parent compound, Ciprofloxacin. Both compounds function primarily as inhibitors of bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial replication and survival. The antibacterial efficacy has been demonstrated against a variety of Gram-negative and some Gram-positive bacteria, making it a valuable compound in the treatment of bacterial infections .

Pharmacokinetics

A recent study analyzed the pharmacokinetics of Desethylene Ciprofloxacin in critically ill patients. The study aimed to understand the exposure levels to this metabolite and how various demographic and genetic factors influence its metabolism. Key findings include:

- Metabolite Ratios : The median metabolite/parent drug ratios were reported as:

- Influencing Factors : The metabolic ratio of Desethylene Ciprofloxacin was positively correlated with height and creatinine clearance, while it was negatively correlated with age. Males exhibited significantly higher metabolic ratios compared to females .

Study on Pharmacogenetics

A population pharmacokinetic model was developed based on a cohort of 29 critically ill patients receiving intravenous ciprofloxacin. This model highlighted the impact of genetic polymorphisms on drug metabolism, particularly focusing on genes such as CYP1A2, which showed significant interactions with the metabolism of Desethylene Ciprofloxacin .

Clinical Implications

The findings from these studies suggest that understanding the pharmacokinetics and biological activity of Desethylene Ciprofloxacin-d4 could enhance therapeutic strategies in treating infections, especially in populations with varying genetic backgrounds.

Summary Table of Biological Activity Data

| Parameter | Value |

|---|---|

| CAS Number | 1330261-13-6 |

| Molecular Formula | C15H13D4ClFN3O3 |

| Molecular Weight | 345.79 g/mol |

| Antibacterial Activity | Yes |

| Median Metabolite Ratio | 5.86% (Desethylene) |

| Correlation with Height | Positive (r² = 0.2277) |

| Correlation with Age | Negative (r² = 0.2227) |

Propriétés

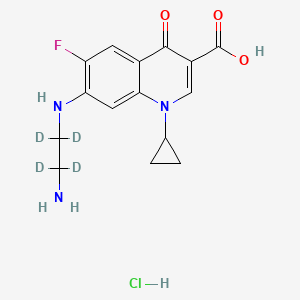

IUPAC Name |

7-[(2-amino-1,1,2,2-tetradeuterioethyl)amino]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN3O3.ClH/c16-11-5-9-13(6-12(11)18-4-3-17)19(8-1-2-8)7-10(14(9)20)15(21)22;/h5-8,18H,1-4,17H2,(H,21,22);1H/i3D2,4D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODOFTUIHVVTJRI-URZLSVTISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)NCCN)F)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])NC1=C(C=C2C(=C1)N(C=C(C2=O)C(=O)O)C3CC3)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClFN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.